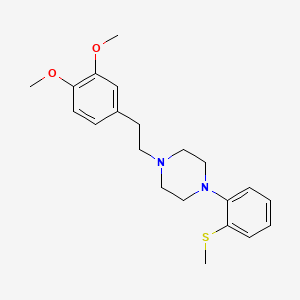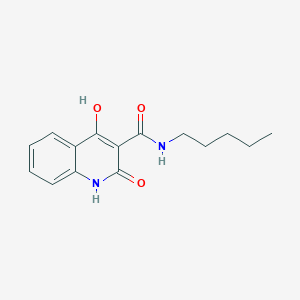![molecular formula C14H12N4O4 B12002215 2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)
2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a nitrophenoxy group and a pyridinylmethylidene moiety, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves a multi-step process:
-
Formation of 2-(2-nitrophenoxy)acetohydrazide: : This initial step involves the reaction of 2-nitrophenol with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
-
Condensation Reaction: : The hydrazide is then subjected to a condensation reaction with 4-pyridinecarboxaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the final product, 2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
-
Oxidation: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
-
Reduction: : The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like potassium permanganate.
-
Substitution: : The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate, chromium trioxide
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
Aplicaciones Científicas De Investigación
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:
-
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
-
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine: : Explored as a potential drug candidate due to its unique structure and reactivity.
-
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenoxy group and pyridinylmethylidene moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-nitrophenoxy)acetohydrazide: Lacks the pyridinylmethylidene moiety, resulting in different reactivity and applications.
N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide:
Uniqueness
2-(2-nitrophenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to the combination of the nitrophenoxy and pyridinylmethylidene groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C14H12N4O4 |
|---|---|
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
2-(2-nitrophenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O4/c19-14(17-16-9-11-5-7-15-8-6-11)10-22-13-4-2-1-3-12(13)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+ |
Clave InChI |
XPVPRNSITMKBHS-CXUHLZMHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=NC=C2 |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)

![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![9-Chloro-2-(4-methylphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002172.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)





![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
